Home > Products > Screening Compounds P97324 > 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine
1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine - 1872936-37-2

1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine

Catalog Number: EVT-1704771
CAS Number: 1872936-37-2
Molecular Formula: C10H14BrN3
Molecular Weight: 256.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Methoxy-N-methyl-6-(2,2,2-trifluoroethoxy)nicotinamide

Compound Description: This compound serves as an early-stage intermediate in the synthesis of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives, a series of compounds evaluated for their antibacterial activity. []

Relevance: While not containing a pyrrolidine ring, this compound shares a common scaffold with 1-[(6-bromopyridin-2-yl)methyl]pyrrolidin-3-amine, featuring a substituted pyridine ring as a central structural motif. Both compounds are built upon this pyridine core, highlighting a potential avenue for synthetic exploration. []

3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine

Compound Description: This compound is a key intermediate in the synthesis of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives. This series was synthesized and evaluated for antibacterial activity. []

Relevance: This compound shares structural features with 1-[(6-bromopyridin-2-yl)methyl]pyrrolidin-3-amine, particularly the presence of a substituted pyridine ring linked to an amine-containing heterocycle. Although this compound incorporates an oxetane ring instead of the pyrrolidine ring found in 1-[(6-bromopyridin-2-yl)methyl]pyrrolidin-3-amine, the shared scaffold and presence of similar functional groups suggest potential for comparable biological activity. []

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Compound Description: This compound was synthesized and evaluated for its inhibitory potency against various kinases. []

Relevance: This compound, like 1-[(6-bromopyridin-2-yl)methyl]pyrrolidin-3-amine, contains a substituted pyridine ring as a central element. The presence of additional heterocycles, namely pyrazole and isoquinoline, in this compound, as opposed to the pyrrolidine ring in the target compound, highlights a potential avenue for structural modification and exploration of structure-activity relationships. []

8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

Compound Description: This compound was crystallized as the hydrochloride salt and its structure compared to a fluorinated analog. []

Relevance: This compound shares a structural similarity with 1-[(6-bromopyridin-2-yl)methyl]pyrrolidin-3-amine by incorporating a substituted pyridine ring directly linked to a nitrogen-containing heterocycle. In this case, a piperazine ring is present, contrasting with the pyrrolidine ring in 1-[(6-bromopyridin-2-yl)methyl]pyrrolidin-3-amine. This similarity in structure suggests that exploring different substitutions on the pyridine ring and varying the N-heterocyclic moiety could be a viable strategy for developing novel compounds with potential biological activity. []

Tris[(1-methylimidazol-2-yl)methyl]amine

Compound Description: This compound acts as a ligand, forming coordination complexes with mercury(II), with implications for developing 199Hg NMR as a metallobioprobe. []

Relevance: While lacking the pyridine ring, tris[(1-methylimidazol-2-yl)methyl]amine presents an interesting comparison to 1-[(6-bromopyridin-2-yl)methyl]pyrrolidin-3-amine. Both compounds contain multiple nitrogen atoms available for chelation, highlighting a shared potential for metal binding. This similarity underscores the importance of nitrogen-containing heterocycles in coordinating metal ions, a property relevant to various chemical and biological processes. []

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

Compound Description: PSNCBAM-1 is characterized as a cannabinoid CB1 receptor allosteric antagonist, exhibiting hypophagic effects in vivo and influencing neuronal excitability by modulating CB1 ligand functional efficacy in the cerebellum. []

Relevance: This compound, similar to 1-[(6-bromopyridin-2-yl)methyl]pyrrolidin-3-amine, features a substituted pyridine ring linked to a pyrrolidine ring. This structural motif highlights the importance of this specific combination in interacting with biological targets, particularly within the endocannabinoid system. The presence of additional aromatic rings and a urea group in PSNCBAM-1 suggests potential sites for further modification and optimization of biological activity in 1-[(6-bromopyridin-2-yl)methyl]pyrrolidin-3-amine. []

Overview

1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine is a chemical compound characterized by a pyrrolidine ring that is substituted with a bromopyridine moiety. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Source and Classification

This compound can be classified as an amine due to the presence of the amine functional group in its structure. It is also categorized under pyridine derivatives, which are known for their diverse biological activities. The synthesis of 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine is often explored in the context of developing compounds that can inhibit specific biological targets, such as kinases involved in cancer progression .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine typically involves several key steps:

  1. Starting Materials: The synthesis usually begins with commercially available 6-bromopyridine and a suitable pyrrolidine derivative.
  2. Reactions: Common methods include:
    • N-Alkylation: The bromopyridine is reacted with pyrrolidine under basic conditions to facilitate the formation of the desired amine.
    • Reduction Reactions: If necessary, subsequent reduction steps may be employed to convert any intermediates into the final product.
  3. Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine .
Molecular Structure Analysis

Structure and Data

The molecular formula of 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine is C11_{11}H13_{13}BrN2_2. Its structure features:

  • A pyrrolidine ring, which contributes to its basicity and ability to interact with biological targets.
  • A brominated pyridine moiety, which enhances the compound's lipophilicity and can influence its biological activity.

The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its conformation and potential interactions with biological macromolecules .

Chemical Reactions Analysis

Reactions and Technical Details

1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine can participate in various chemical reactions, including:

  1. Substitution Reactions: The bromine atom on the pyridine ring can undergo nucleophilic substitution, making it a versatile intermediate for further functionalization.
  2. Coupling Reactions: This compound can be used as a building block in coupling reactions to synthesize more complex molecules, particularly in drug discovery contexts.
  3. Deprotonation: Under basic conditions, the amine group can be deprotonated, allowing for further reactions with electrophiles .
Mechanism of Action

Process and Data

The mechanism of action for 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine largely depends on its target within biological systems. It is believed to act primarily as a kinase inhibitor, interfering with cell signaling pathways that regulate cell proliferation and survival.

  1. Binding Affinity: The compound's binding affinity for specific kinases can be evaluated using techniques like surface plasmon resonance or isothermal titration calorimetry.
  2. Biological Assays: In vitro assays can determine its efficacy in inhibiting kinase activity, providing data on its potential therapeutic applications against diseases such as cancer .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  1. Physical Properties:
    • Appearance: Typically presented as a solid or crystalline powder.
    • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  2. Chemical Properties:
    • Stability: The compound should be stable under standard laboratory conditions but may degrade under extreme pH or temperature.
    • Reactivity: Exhibits reactivity characteristic of amines and halogenated compounds, making it suitable for further chemical modifications .
Applications

Scientific Uses

1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine has several potential applications in scientific research:

  1. Drug Development: As a building block for synthesizing novel pharmaceuticals targeting various diseases, particularly cancers linked to dysregulated kinase activity.
  2. Biological Studies: Used as a tool compound to explore biological pathways and mechanisms involving kinases, aiding in understanding disease processes.
  3. Chemical Biology: Acts as a probe for studying protein interactions and cellular responses, contributing to the field of chemical biology by elucidating complex biochemical pathways .
Synthetic Methodologies and Reaction Optimization

N-Alkylation Strategies for Pyrrolidine-Pyridine Hybridization

N-Alkylation represents the pivotal bond-forming step in constructing the methylene-bridged pyrrolidine-pyridine architecture of 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine. Two principal methodologies dominate:

Copper-Mediated Photoredox Catalysis: This leverages visible light activation for C–N coupling between 6-bromopicolyl halides and pyrrolidin-3-amine derivatives. The photoredox cycle generates silyl radicals from chlorosilane additives, abstracting halogen atoms from alkyl bromides to yield carbon-centered radicals. Subsequent single-electron transfer (SET) to a Cu(II) species forms nucleophilic alkylcopper(III) intermediates, which undergo substitution with the amine nucleophile [4]. Key advantages include:

  • Ambient temperature operation
  • Compatibility with base-sensitive functional groups
  • High selectivity for primary alkyl bromides over competing elimination pathways

Classical Nucleophilic Displacement: Direct SN₂ reaction using 6-bromopicolyl bromide and Boc-protected pyrrolidin-3-amine under basic conditions (K₂CO₃ or DIPEA). This method requires stoichiometric base and polar aprotic solvents (e.g., DMF, acetonitrile), but achieves >75% yield when optimized [5] [9]. Steric hindrance at the pyridine 2-position necessitates extended reaction times (24–48 h) at 60–80°C for complete conversion.

Table 1: Comparative Analysis of N-Alkylation Methods

MethodCatalyst/BaseSolventTemperature (°C)Yield Range (%)Key Limitations
Photoredox CopperCuI/PC, SiEt₃MeCN2565–82Radical side reactions
Classical SN₂DIPEA/K₂CO₃DMF60–8070–85Dehydrohalogenation at high T
Palladium-NBE CooperativePd(OAc)₂, NorborneneToluene10055–68Homocoupling byproducts

Reductive Amination Pathways in Pyrrolidine Functionalization

Reductive amination enables modular installation of the 3-amine group on the pyrrolidine scaffold prior to pyridine hybridization. This two-step sequence involves:

  • Condensation: Reacting pyrrolidin-3-one with ammonium acetate or primary amines in methanol generates iminium intermediates. Molecular sieves (3Å) shift equilibrium toward imine formation by water absorption [5].
  • Reduction: Sodium cyanoborohydride (NaBH₃CN) selectively reduces iminium ions over aldehydes at pH 7–8 (acetate buffer). Alternative reductants include:
  • NaBH(OAc)₃ in dichloroethane (higher solubility)
  • Catalytic hydrogenation (Pd/C, H₂ 50 psi) for chiral amine synthesis [6]

Critical to stereoselectivity is the prochiral face attack on the iminium ion. Bulky borohydrides (e.g., L-Selectride®) achieve diastereomeric ratios up to 4:1 when reducing N-acyliminium species. For unprotected pyrrolidinones, the 3-position’s stereogenicity significantly influences pharmacological properties of final drug candidates [6].

Regioselective Bromination Techniques for Pyridine Scaffolds

6-Bromopicoline synthesis requires precision bromination at the pyridine 6-position. Methodologies include:

Electrophilic Aromatic Substitution (EAS): Br₂ in H₂SO₄ at 0°C brominates picoline N-oxide at C6, followed by deoxygenation using PCl₃. Regioselectivity arises from N-oxide activation directing ortho/para to nitrogen [6] [7].

Directed Ortho Metalation (DoM): n-BuLi/TMEDA deprotonates picoline at -78°C, followed by Br₂ quenching. This achieves 89% regioselectivity for 6-bromopicoline, though competing lateral lithiation reduces yields at > -60°C [3].

Halogen Exchange: Suzuki coupling of 2,6-dibromopyridine with pinacolborane installs aryl groups at C6, leaving C2-Br for subsequent functionalization. This orthogonal approach leverages the C2 bromide’s enhanced reactivity in cross-coupling [9].

Table 2: Bromination Methods for 6-Bromopicoline Synthesis

MethodDirecting GroupRegioselectivityYield (%)Byproducts
EAS (N-oxide)N→O>95% C6784-Bromo isomer (<2%)
Directed MetalationNone (BuLi/TMEDA)89% C6652-Bromo isomer (11%)
Halogen ExchangeBoronic ester100% C682*Biphenyl (8%)

*After Suzuki coupling with arylboronic acid

Solvent and Catalyst Selection for Yield Maximization

Optimizing reaction media and catalysts significantly enhances efficiency across synthetic steps:

N-Alkylation:

  • Solvents: EtOAc/water biphasic systems suppress di-alkylation by extracting product into organic phase. Anhydrous DMF maximizes SN₂ rates but requires strict water exclusion [3].
  • Catalysts: Pd₂(dba)₃/XPhos (2 mol%) enables Buchwald-Hartwig coupling of aryl bromides with secondary amines at 80°C, achieving 92% yield where classical methods fail [9].

Reductive Amination:

  • Methanol > ethanol for solubility of iminium intermediates
  • Acetic acid catalysis (5 mol%) accelerates imine formation without epimerization

Purification:

  • Semi-D-tartrate salt crystallization (from 2-MeTHF) purifies the final amine, increasing HPLC purity to >99.9% by removing trace metal catalysts [3].

Solvent polarity directly influences bromination regioselectivity. Non-polar solvents (toluene) favor C6-bromination via EAS, while polar aprotic media (DMAc) promote lateral chain halogenation.

Table 3: Solvent Effects on Key Reaction Steps

ReactionOptimal SolventCatalystYield Boost vs StandardRationale
N-Alkylation (SN₂)DMFKI (10 mol%)+22%Halide exchange activates Br
Reductive AminationMeOH/CH₂Cl₂ (1:1)AcOH (5 mol%)+18%Acid accelerates iminium formation
Bromination (EAS)TolueneH₂SO₄+15%Controls electrophile reactivity
Salt Formation2-MeTHFD-tartaric acidPurity >99.9%Crystalline solid precipitation

Properties

CAS Number

1872936-37-2

Product Name

1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine

IUPAC Name

1-[(6-bromopyridin-2-yl)methyl]pyrrolidin-3-amine

Molecular Formula

C10H14BrN3

Molecular Weight

256.14 g/mol

InChI

InChI=1S/C10H14BrN3/c11-10-3-1-2-9(13-10)7-14-5-4-8(12)6-14/h1-3,8H,4-7,12H2

InChI Key

IOOVTIQLGUZQRC-UHFFFAOYSA-N

SMILES

C1CN(CC1N)CC2=NC(=CC=C2)Br

Canonical SMILES

C1CN(CC1N)CC2=NC(=CC=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.